Benzoic acid, 2-(4,5-dihydro-2-oxazolyl)-
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Overview
Description
2-(4,5-Dihydrooxazol-2-yl)benzoic acid is an organic compound that belongs to the class of oxazoline derivatives This compound is characterized by the presence of an oxazoline ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydrooxazol-2-yl)benzoic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the oxazoline ring is formed with high stereospecificity . Another method involves the use of Vilsmeier–Haack reagent for formylation, followed by cyclization to form the oxazoline ring .
Industrial Production Methods
Industrial production of 2-(4,5-dihydrooxazol-2-yl)benzoic acid may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, safety, and scalability. The use of manganese dioxide as a heterogeneous catalyst in flow reactors has been reported to improve the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydrooxazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
2-(4,5-Dihydrooxazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4,5-dihydrooxazol-2-yl)benzoic acid involves its interaction with various molecular targets. The oxazoline ring can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways . The benzoic acid moiety can also contribute to the compound’s activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
2-(4,5-Dihydrooxazol-2-yl)benzoic acid can be compared with other oxazoline derivatives and benzoic acid analogs:
Similar Compounds: 4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)benzoic acid, 2-((4,5-Dihydrooxazol-2-yl)amino)benzoic acid
Uniqueness: The presence of both the oxazoline ring and the benzoic acid moiety in a single molecule provides unique reactivity and potential for diverse applications.
Properties
CAS No. |
1445-70-1 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-oxazol-2-yl)benzoic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)8-4-2-1-3-7(8)9-11-5-6-14-9/h1-4H,5-6H2,(H,12,13) |
InChI Key |
DZFBFNPCGOQZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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